molecular formula C21H23N3OS2 B2769479 N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-50-3

N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2769479
CAS RN: 864918-50-3
M. Wt: 397.56
InChI Key: HEPREUXOHXQDPE-UHFFFAOYSA-N
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Description

“N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities and are used in drug design .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, along with butylphenyl and o-tolyl groups. The exact structure would depend on the positions of these groups on the thiadiazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the thiadiazole ring, as well as the butylphenyl and o-tolyl groups. The thiadiazole ring is a part of many biologically active compounds and can participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thiadiazole ring) would all play a role .

Scientific Research Applications

Glutaminase Inhibition for Cancer Treatment

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance with N-(4-butylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, highlights their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors, including some truncated analogs, have shown promising therapeutic potential for cancer treatment by inhibiting the growth of human lymphoma B cells in vitro and in mouse xenograft models due to improved drug-like properties and solubility (Shukla et al., 2012).

Antitumor Activities

A series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, structurally related to the queried compound, were synthesized and evaluated for their antitumor activities. These compounds exhibited significant anticancer activity against various human tumor cell lines, highlighting the potential of thiadiazole derivatives in cancer therapy (Yurttaş et al., 2015).

Molecular Modeling and Anticancer Screening

N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and subjected to structural analysis and anticancer screening. These derivatives demonstrated notable cytotoxic activities towards different cancer cell lines, further supporting the therapeutic potential of thiadiazole derivatives in cancer treatment (Abu-Melha, 2021).

Antibacterial and Antifungal Agents

Synthesis of acetylenic derivatives of substituted 1,3,4-thiadiazole revealed their potential as antibacterial and antifungal agents. This study underscores the broad pharmacological applicability of thiadiazole derivatives, including those structurally related to this compound (Tamer & Qassir, 2019).

Optoelectronic Properties

Investigations into thiazole-based polythiophenes, including derivatives of thiadiazole, have highlighted their significant optoelectronic properties. These findings suggest applications in electronic and photonic devices, demonstrating the versatility of thiadiazole derivatives in fields beyond pharmaceuticals (Camurlu & Guven, 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

N-(4-butylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS2/c1-3-4-8-16-10-12-17(13-11-16)22-19(25)14-26-21-23-20(24-27-21)18-9-6-5-7-15(18)2/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPREUXOHXQDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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